molecular formula C12H14O B3384167 5-Hydroxy-1,2,3,4-tetrahydro-1,4-ethano-naphthalene CAS No. 52960-97-1

5-Hydroxy-1,2,3,4-tetrahydro-1,4-ethano-naphthalene

Cat. No.: B3384167
CAS No.: 52960-97-1
M. Wt: 174.24 g/mol
InChI Key: GRCBPHUNBYTWRP-UHFFFAOYSA-N
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Description

5-Hydroxy-1,2,3,4-tetrahydro-1,4-ethano-naphthalene is an organic compound known for its unique structure and potential applications in various scientific fields This compound features a hydroxyl group attached to a tetrahydronaphthalene framework, which is further modified by an ethano bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-1,2,3,4-tetrahydro-1,4-ethano-naphthalene typically involves the following steps:

    Starting Material: The synthesis begins with naphthalene, which undergoes hydrogenation to form 1,2,3,4-tetrahydronaphthalene.

    Hydroxylation: The tetrahydronaphthalene is then subjected to hydroxylation using reagents such as hydrogen peroxide or osmium tetroxide to introduce the hydroxyl group at the desired position.

    Ethano Bridge Formation: The final step involves the formation of the ethano bridge, which can be achieved through a cyclization reaction using appropriate catalysts and conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. Catalysts such as palladium on carbon (Pd/C) are often used to facilitate hydrogenation and cyclization reactions under controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in 5-Hydroxy-1,2,3,4-tetrahydro-1,4-ethano-naphthalene can undergo oxidation to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove the hydroxyl group, yielding a fully saturated hydrocarbon.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalytic hydrogenation using Pd/C or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Friedel-Crafts alkylation or acylation reactions using aluminum chloride (AlCl3) as a catalyst are typical.

Major Products

    Oxidation: Formation of 5-keto-1,2,3,4-tetrahydro-1,4-ethano-naphthalene.

    Reduction: Formation of 1,2,3,4-tetrahydro-1,4-ethano-naphthalene.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

5-Hydroxy-1,2,3,4-tetrahydro-1,4-ethano-naphthalene has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is used in the development of advanced materials, such as polymers and resins, due to its unique structural properties.

Mechanism of Action

The mechanism by which 5-Hydroxy-1,2,3,4-tetrahydro-1,4-ethano-naphthalene exerts its effects involves interactions with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their function. Additionally, the compound’s aromatic structure allows it to interact with enzymes and receptors, potentially modulating biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydronaphthalene: Lacks the hydroxyl group and ethano bridge, making it less reactive.

    5-Methoxy-1,2,3,4-tetrahydro-1,4-ethano-naphthalene: Features a methoxy group instead of a hydroxyl group, altering its chemical properties.

    5-Hydroxy-1,2,3,4-tetrahydronaphthalene: Similar but lacks the ethano bridge, affecting its structural rigidity.

Uniqueness

5-Hydroxy-1,2,3,4-tetrahydro-1,4-ethano-naphthalene is unique due to the combination of its hydroxyl group and ethano bridge, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

tricyclo[6.2.2.02,7]dodeca-2(7),3,5-trien-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O/c13-11-3-1-2-10-8-4-6-9(7-5-8)12(10)11/h1-3,8-9,13H,4-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRCBPHUNBYTWRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC1C3=C2C(=CC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00495614
Record name 1,2,3,4-Tetrahydro-1,4-ethanonaphthalen-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00495614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52960-97-1
Record name 1,2,3,4-Tetrahydro-1,4-ethanonaphthalen-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00495614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Hydroxy-1,2,3,4-tetrahydro-1,4-ethano-naphthalene
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5-Hydroxy-1,2,3,4-tetrahydro-1,4-ethano-naphthalene
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Reactant of Route 5
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Reactant of Route 6
5-Hydroxy-1,2,3,4-tetrahydro-1,4-ethano-naphthalene

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